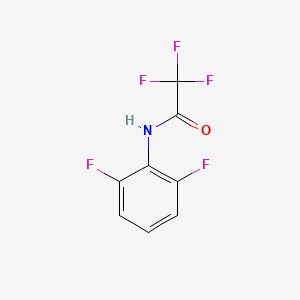

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide (DFTBA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFTBA is a white crystalline powder that is soluble in organic solvents and has a melting point of 103-105°C. It is widely used in various fields of research, including biochemistry, pharmacology, and materials science.

Applications De Recherche Scientifique

Electrophilic Fluorinating Agent

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide has been studied for its role as an electrophilic fluorinating agent. In research by Banks, Besheesh, and Tsiliopoulos (1996), a related compound, perfluoro-[N-(4-pyridyl)acetamide], demonstrated the ability to fluorinate various organic compounds under mild conditions. This highlights the potential of this compound in organic synthesis, particularly in fluorination reactions (Banks, Besheesh, & Tsiliopoulos, 1996).

Trifluoroacetylation Agent

Donike (1973) explored the use of related trifluoroacetamides as reagents for trifluoroacetylation of amine, hydroxyl, and thiol groups. The study demonstrates the reagent's efficiency in substituting trifluoroacetyl residues for reactive protons, resulting in neutral trifluoroacetamides. This suggests the potential use of this compound in similar trifluoroacetylation applications (Donike, 1973).

Iodoamidation and Adduct Formation

Shainyan et al. (2015) investigated the reaction of trifluoroacetamide with various alkenes and dienes, leading to the formation of iodoamidation products and adducts. This study implies the potential for this compound to participate in similar addition reactions, contributing to the synthesis of complex organic molecules (Shainyan et al., 2015).

Molecular Docking and Drug Development

Balachandran et al. (2015) conducted a study on N-Benzyl-2,2,2-trifluoroacetamide, assessing its antimicrobial, antioxidant, cytotoxic, and molecular docking properties. This indicates the scope for this compound to be used in similar drug development and molecular docking studies, particularly in the context of antibacterial and antifungal properties (Balachandran et al., 2015).

Synthesis of Novel Compounds

Shaaban (2017) synthesized various heterocycles incorporating a trifluoroacetamide moiety. This study suggests the versatility of trifluoroacetamide derivatives, including this compound, in synthesizing a wide range of heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications (Shaaban, 2017).

Propriétés

IUPAC Name |

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCNHJAYRJZQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)

![(E)-1-benzyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2960405.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2960406.png)

![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)